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Compound of Interest

Compound Name: Adenosine-2'-5'-diphosphate

CAS No.: 3805-37-6

Cat. No.: B1217025

Get Quote

Comprehensive Spectroscopic Profiling of Adenosine-2',5'-diphosphate (2',5'-ADP): A Technical

Guide for Structural and Interaction Analysis

Executive Overview
Adenosine-2',5'-diphosphate (2',5'-ADP) is a critical nucleotide fragment that structurally mirrors

the non-nicotinamide half of the NADP+ coenzyme. In structural biology and drug development,

2',5'-ADP is frequently deployed as a high-affinity competitive inhibitor and a spectroscopic

probe to map the binding pockets of NADP(H)-dependent oxidoreductases. This whitepaper

synthesizes the core spectroscopic signatures of 2',5'-ADP and provides field-proven, self-

validating protocols for its analytical quantification and use in macromolecular interaction

studies.

Physicochemical & Quantitative Spectroscopic
Signatures
The spectroscopic behavior of 2',5'-ADP is dictated by its two distinct structural domains: the

aromatic adenine chromophore (responsible for UV-Vis absorption) and the highly polar,
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ionizable ribose-diphosphate backbone (which governs its mass spectrometry and NMR

profiles).

Table 1: Key Spectroscopic and Physicochemical Data

Property Value Analytical Relevance

Molecular Formula C10H15N5O10P2
Baseline for isotopic

distribution modeling.

Monoisotopic Mass 427.0294 Da
Target mass for high-resolution

MS (HRMS)[1].

UV Absorbance Max ( λmax​) 259 nm
Optimal wavelength for LC-UV

quantification[2].

UV Absorbance Min ( λmin​) 227 nm
Used for spectral purity ratio

checks[2].

Molar Extinction Coefficient ( ϵ

)
~15.0 x 10³ M⁻¹ cm⁻¹

Enables absolute

quantification at 260 nm (acidic

pH)[3].

Predicted Collision Cross

Section
181.6 Å² ([M-H]⁻)

Ion mobility separation

parameter[4].

Causality in UV-Vis Spectroscopy
The strong absorbance maximum at 259 nm is driven by the π→π∗ electron transitions within

the conjugated purine ring. Experimental Choice: UV quantification should always be

performed in a buffered acidic or neutral solution (e.g., 0.1 M HCl or pH 7.0 Tris-HCl). Why?

The N1 position of the adenine ring has a pKa of ~3.8. Fluctuations in pH around this range

alter the protonation state of the chromophore, causing hyperchromic shifts that will invalidate

Beer-Lambert law calculations if the pH is not strictly controlled[3].

High-Resolution Mass Spectrometry (HRMS) & NMR
Profiling
ESI-HRMS: The Necessity of Negative Ion Mode
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When analyzing 2',5'-ADP via Electrospray Ionization (ESI), negative ion mode is mandatory.

The Causality: The 2'- and 5'-phosphate groups are highly acidic (pKa₁ ~1.5, pKa₂ ~6.5). In a

near-neutral volatile buffer (e.g., 10 mM ammonium acetate, pH 7.5), the molecule exists as

a polyanion. This yields an intense, stable [M−H]− pseudo-molecular ion at m/z 426.022.

Attempting positive ion mode forces protonation against the molecule's natural electrostatic

state, leading to severe ion suppression, signal instability, and complex adduct formation

(e.g., [M+Na]+ or [M+K]+ ) that obfuscates the data[4].

Multinuclear NMR ( 1 H, 13 C, 31 P)
31 P-NMR is the gold standard for verifying the regiopurity of 2',5'-ADP against its isomers

(such as 3',5'-ADP).

The Causality: The chemical shift of the phosphorus nucleus is exquisitely sensitive to the

local electron density and the torsion angle of the phosphodiester bond. The 2'-phosphate

and 5'-phosphate exist in distinct magnetic environments due to the puckering of the ribose

ring (typically C2'-endo or C3'-endo), yielding two cleanly resolved 31 P resonances.

2',5'-ADP Sample Prep
(Metal-free buffer)

UV-Vis Spectroscopy
(λmax = 259 nm)

 Concentration Check

Multinuclear NMR
(1H, 13C, 31P)

 Structural Integrity

ESI-HRMS
(Negative Ion Mode)

 Mass Accuracy

Data Synthesis &
Structural Validation
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Click to download full resolution via product page

Logical workflow for the spectroscopic profiling and structural validation of 2',5'-ADP.

Self-Validating Protocol: LC-MS/MS and UV
Quantification
To ensure absolute data integrity, the following protocol utilizes orthogonal validation—where

optical and mass spectrometric data must mathematically align to confirm the result.

Step 1: Metal-Free Sample Preparation

Pass all aqueous buffers through Chelex-100 resin prior to use.

Causality: Trace paramagnetic metals (e.g., Fe³⁺, Mn²⁺) strongly coordinate with the

diphosphate groups of 2',5'-ADP. In NMR, this causes severe paramagnetic relaxation

enhancement (PRE), broadening the 31 P signals into baseline noise. In MS, it causes

irreversible ion adduction.

Dissolve 2',5'-ADP in 10 mM Ammonium Acetate (pH 7.5) to a nominal concentration of 1

mg/mL.

Step 2: Ion-Pairing Liquid Chromatography (IP-LC)

Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 10 mM Hexylamine + 10 mM Hexafluoro-2-propanol (HFIP) in Water.

Mobile Phase B: Methanol.

Causality: 2',5'-ADP is extremely hydrophilic and will elute in the void volume of a standard

C18 column. Hexylamine acts as a volatile ion-pairing reagent, dynamically coating the

stationary phase to retain the polyanionic nucleotides while remaining volatile enough to

prevent ESI source fouling.

Step 3: Orthogonal Detection & Self-Validation Checkpoint
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Route the LC eluent first through a Photodiode Array (PDA) detector (monitoring 259 nm),

then into the ESI-HRMS.

The Self-Validating System: Calculate the molarity of the injected sample using the UV peak

area and the known extinction coefficient ( ϵ = 15.0 x 10³ M⁻¹ cm⁻¹). Simultaneously, extract

the Total Ion Chromatogram (TIC) for m/z 426.022.

Validation Rule: If the UV-derived concentration indicates 10 µM, but the MS isotopic

distribution shows an unexpected M-80 peak (loss of a phosphate group, m/z 346), the

system flags the sample for hydrolysis degradation. The protocol validates itself by

demanding agreement between optical intactness and mass intactness.

Biological Interaction Spectroscopy
Because 2',5'-ADP mimics the binding of NADP+, it is a powerful tool for mapping enzyme

active sites.

31 P-NMR Titration Studies When 2',5'-ADP binds to a target enzyme, the electrostatic

environment of its phosphate groups changes drastically. For example, in studies of NADPH-

adrenodoxin reductase, titrating the apo-enzyme with 2',5'-ADP while monitoring the 31 P-NMR

signals allows researchers to calculate the dissociation constant ( Kd​≈0.22 mM) based on the

chemical shift perturbations of the bound vs. free state[5].

UV Difference Spectroscopy Binding events often shield aromatic residues

(Tryptophan/Tyrosine) in the enzyme's active site. By measuring the UV difference spectra

(subtracting the absorbance of the free enzyme and free 2',5'-ADP from the complex),

researchers can map conformational changes. This technique has been successfully used to

prove that 2',5'-ADP binds to the unprotonated, metal-free form of isocitrate dehydrogenase[6].
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Spectroscopic methods for monitoring 2',5'-ADP interactions with NADP(H)-dependent
enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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